Cdc7-IN-5

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

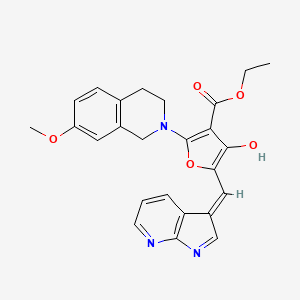

C25H23N3O5 |

|---|---|

Molecular Weight |

445.5 g/mol |

IUPAC Name |

ethyl 4-hydroxy-2-(7-methoxy-3,4-dihydro-1H-isoquinolin-2-yl)-5-[(E)-pyrrolo[2,3-b]pyridin-3-ylidenemethyl]furan-3-carboxylate |

InChI |

InChI=1S/C25H23N3O5/c1-3-32-25(30)21-22(29)20(12-16-13-27-23-19(16)5-4-9-26-23)33-24(21)28-10-8-15-6-7-18(31-2)11-17(15)14-28/h4-7,9,11-13,29H,3,8,10,14H2,1-2H3/b16-12- |

InChI Key |

JSRLUFXDTSIAKH-VBKFSLOCSA-N |

Isomeric SMILES |

CCOC(=O)C1=C(OC(=C1O)/C=C\2/C=NC3=C2C=CC=N3)N4CCC5=C(C4)C=C(C=C5)OC |

Canonical SMILES |

CCOC(=O)C1=C(OC(=C1O)C=C2C=NC3=C2C=CC=N3)N4CCC5=C(C4)C=C(C=C5)OC |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of Action of Cdc7-IN-5: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cell division cycle 7 (Cdc7) kinase is a critical regulator of the initiation of DNA replication and a key component of the DNA damage response pathway. Its central role in cell cycle progression and its overexpression in numerous cancers have established it as a compelling target for anticancer therapies. This technical guide provides a comprehensive overview of the mechanism of action of Cdc7 inhibitors, with a specific focus on Cdc7-IN-5, a potent inhibitor derived from patent WO2019165473A1.[1][2][3][4] While specific quantitative data for this compound is not publicly available, this document will utilize data from other well-characterized, potent, and selective Cdc7 inhibitors to provide a representative and detailed understanding of its core mechanism of action, cellular consequences, and the experimental methodologies used for its characterization.

Introduction to Cdc7 Kinase and its Role in DNA Replication

Cdc7 is a serine/threonine kinase that forms a heterodimeric complex with its regulatory subunit, Dbf4 (Dbf4-dependent kinase, DDK), to become active.[5] The primary substrate of the Cdc7-Dbf4 complex is the minichromosome maintenance (MCM) complex (MCM2-7), which is the catalytic core of the replicative helicase.[6] The initiation of DNA replication is a tightly regulated process that ensures the faithful duplication of the genome once per cell cycle. This process begins with the assembly of the pre-replicative complex (pre-RC) at origins of replication during the G1 phase. The phosphorylation of multiple subunits of the MCM complex, particularly MCM2, by Cdc7 is a pivotal event that triggers a conformational change in the complex.[6][7] This phosphorylation is essential for the recruitment of other key replication factors, such as Cdc45 and the GINS complex, leading to the formation of the active CMG (Cdc45-MCM-GINS) helicase. The CMG helicase then unwinds the DNA, allowing for the loading of the DNA replication machinery and the initiation of DNA synthesis.

The Molecular Mechanism of Action of Cdc7 Inhibitors

Cdc7 inhibitors, including this compound, primarily function as ATP-competitive inhibitors. They bind to the ATP-binding pocket of the Cdc7 kinase, preventing the transfer of a phosphate group from ATP to its substrates, most notably the MCM complex. By blocking the catalytic activity of Cdc7, these inhibitors effectively halt the initiation of DNA replication. This targeted disruption of a fundamental cellular process leads to a cascade of events that disproportionately affect rapidly proliferating cancer cells.

The cellular consequences of Cdc7 inhibition include:

-

S-Phase Arrest: Cells are unable to initiate DNA synthesis and arrest in the S-phase of the cell cycle.

-

Replication Stress: The stalling of replication forks induces a state of replication stress.

-

DNA Damage Response (DDR): The cellular machinery recognizes the stalled replication forks as a form of DNA damage, activating DNA damage response pathways.

-

Apoptosis in Cancer Cells: In cancer cells, which often have compromised cell cycle checkpoints (e.g., p53 mutations), prolonged S-phase arrest and replication stress overwhelm the cellular repair mechanisms, leading to the induction of apoptosis.[5]

-

G1 Arrest in Normal Cells: In contrast, normal, non-transformed cells with intact p53 pathways often respond to Cdc7 inhibition by arresting in the G1 phase, a protective mechanism that prevents them from entering a compromised S-phase. This differential response provides a potential therapeutic window for Cdc7 inhibitors.[5]

Quantitative Data for Representative Cdc7 Inhibitors

While specific biochemical and cellular potency data for this compound are not publicly available, the following tables summarize key quantitative data for other well-characterized, potent, and selective Cdc7 inhibitors to provide a comparative overview.

Table 1: Biochemical Potency of Representative Cdc7 Inhibitors

| Compound | Target | Assay Type | IC50 (nM) | Reference |

| Cdc7-IN-6 | Cdc7 | Kinase Assay | 4 | [2] |

| PHA-767491 | Cdc7/Cdk9 | Kinase Assay | 10 (for Cdc7) | [8] |

| Compound #6 | Cdc7 | Kinase Assay | 5 | [8] |

| NMS-354 | Cdc7 | Kinase Assay | 3 | [8] |

| XL413 | Cdc7 | Kinase Assay | Low nanomolar | [9] |

Table 2: Cellular Activity of Representative Cdc7 Inhibitors

| Compound | Cell Line | Assay Type | IC50 (nM) | Reference |

| NMS-354 | Various Cancer Cell Lines | Proliferation Assay | Submicromolar | [8] |

| PHA-767491 | Multiple Cancer Cell Lines | Proliferation Assay | Induces apoptosis | [9] |

Signaling Pathways and Experimental Workflows

To visually represent the complex processes involved in Cdc7 signaling and the evaluation of its inhibitors, the following diagrams are provided.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate assessment and comparison of inhibitor efficacy. Below are representative methodologies for key assays.

In Vitro Cdc7 Kinase Assay (Biochemical Assay)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of Cdc7.

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against purified Cdc7/Dbf4 kinase.

-

Materials:

-

Recombinant human Cdc7/Dbf4 complex

-

MCM2 protein or a peptide substrate

-

ATP

-

Test compound (e.g., this compound)

-

Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 1 mM DTT)

-

96-well plates

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

-

Luminometer

-

-

Procedure:

-

Prepare serial dilutions of the test compound in DMSO.

-

In a 96-well plate, add the test compound, recombinant Cdc7/Dbf4 kinase, and the MCM2 substrate to the kinase reaction buffer.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent according to the manufacturer's protocol.

-

Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value using a suitable software.

-

Cell Proliferation Assay (Cell-based Assay)

This assay measures the effect of an inhibitor on the growth and viability of cancer cell lines.

-

Objective: To determine the half-maximal growth inhibition concentration (GI50) or IC50 of a test compound in a panel of cancer cell lines.

-

Materials:

-

Cancer cell lines (e.g., COLO-205, HCT116)

-

Cell culture medium and supplements

-

Test compound (e.g., this compound)

-

96-well cell culture plates

-

Cell viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin)

-

Plate reader (luminometer or spectrophotometer)

-

-

Procedure:

-

Seed the cancer cells in 96-well plates at an appropriate density and allow them to attach overnight.

-

Treat the cells with a serial dilution of the test compound for a specified period (e.g., 72 hours).

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time to allow for signal development.

-

Measure the signal (luminescence, absorbance, or fluorescence) using a plate reader.

-

Calculate the percentage of cell growth inhibition relative to vehicle-treated control cells and determine the GI50 or IC50 value.[10]

-

Western Blot for MCM2 Phosphorylation

This assay provides a direct measure of the target engagement of the Cdc7 inhibitor in cells.

-

Objective: To assess the inhibition of Cdc7 kinase activity in cells by measuring the phosphorylation of its substrate, MCM2.

-

Materials:

-

Cancer cell line

-

Test compound (e.g., this compound)

-

Lysis buffer

-

Primary antibodies (anti-phospho-MCM2, anti-total-MCM2, anti-loading control e.g., β-actin)

-

Secondary antibody (HRP-conjugated)

-

Chemiluminescent substrate

-

Gel electrophoresis and western blotting equipment

-

-

Procedure:

-

Treat cells with the test compound for a specified time.

-

Lyse the cells and quantify the protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and incubate with the primary antibody against phospho-MCM2.

-

Wash and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate.

-

Strip the membrane and re-probe with antibodies for total MCM2 and a loading control to ensure equal protein loading.

-

Conclusion

This compound, a potent Cdc7 kinase inhibitor, and other compounds in its class represent a promising strategy in cancer therapy. By targeting the critical initiation step of DNA replication, these inhibitors induce replication stress and subsequent apoptosis, particularly in cancer cells with defective cell cycle checkpoints. The in-depth understanding of their mechanism of action, supported by robust biochemical and cellular assays, is crucial for their continued development and clinical application. This technical guide provides a foundational framework for researchers and drug development professionals to understand and evaluate the therapeutic potential of Cdc7 inhibitors.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Cyclin-dependent Kinase (CDK) | DC Chemicals [dcchemicals.com]

- 3. INTERCHIM: Bioactive compounds, Misc. [interchim.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Druggable cavities and allosteric modulators of the cell division cycle 7 (CDC7) kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. walter.hms.harvard.edu [walter.hms.harvard.edu]

- 8. Drug design with Cdc7 kinase: a potential novel cancer therapy target - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scienceopen.com [scienceopen.com]

- 10. benchchem.com [benchchem.com]

The Function of Cdc7-IN-5: An In-Depth Technical Guide

A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Executive Summary: Cdc7-IN-5 is a potent inhibitor of Cell Division Cycle 7 (Cdc7) kinase, a serine-threonine kinase essential for the initiation of DNA replication. As a key regulator of the cell cycle, Cdc7 represents a compelling target in oncology. This document provides a comprehensive technical overview of the function and mechanism of action of Cdc7 inhibitors, using this compound as a reference compound. Due to the limited availability of detailed public data on this compound, this guide leverages data from well-characterized Cdc7 inhibitors to illustrate the principles of Cdc7 inhibition. This guide will delve into the quantitative data, experimental protocols, and relevant cellular pathways associated with Cdc7 inhibition.

Introduction to Cdc7 Kinase

Cell Division Cycle 7 (Cdc7) is a crucial serine-threonine kinase that, in conjunction with its regulatory subunit Dbf4 (or ASK), forms the active Dbf4-dependent kinase (DDK) complex.[1][2] The primary function of the DDK complex is to phosphorylate the minichromosome maintenance (MCM) complex (MCM2-7), which is the replicative helicase.[1] This phosphorylation event is a critical step in the initiation of DNA replication during the S phase of the cell cycle.[2]

The overexpression of Cdc7 is a common feature in a wide range of human cancers and is often associated with poor prognosis.[3] Cancer cells, with their high proliferation rates and often compromised DNA damage response pathways, are particularly dependent on robust DNA replication machinery, making Cdc7 an attractive therapeutic target.[4] Inhibition of Cdc7 leads to the stalling of replication forks, induction of replication stress, and ultimately, apoptotic cell death in cancer cells, while normal cells tend to undergo cell cycle arrest, providing a potential therapeutic window.[4]

This compound is identified as a potent Cdc7 kinase inhibitor, referenced as compound I-B in patent WO2019165473A1.[5][6][7] While specific biochemical and cellular data for this compound are not extensively available in the public domain, its function can be understood through the lens of other well-studied Cdc7 inhibitors.

Mechanism of Action of Cdc7 Inhibitors

Cdc7 inhibitors, including this compound, typically function as ATP-competitive inhibitors. They bind to the ATP-binding pocket of the Cdc7 kinase, preventing the transfer of phosphate groups to its substrates, most notably the MCM complex.[4] The inhibition of MCM phosphorylation prevents the recruitment of other essential replication factors, thereby blocking the initiation of DNA replication. This leads to replication stress, activation of DNA damage response pathways, and ultimately, cell death in rapidly dividing cancer cells.[4]

Quantitative Data for Representative Cdc7 Inhibitors

To provide a quantitative perspective on the potency of Cdc7 inhibitors, the following table summarizes the biochemical and cellular activities of several well-characterized compounds.

| Compound | Target | IC50 (nM) | Cell Line | Cellular Potency (IC50/GI50, nM) | Reference |

| PHA-767491 | Cdc7 | 10 | HCT116 | 340 | [6] |

| TAK-931 | Cdc7 | 1.1 | H460 | 33 | [8] |

| XL413 | Cdc7 | 3.4 | OVCAR8 | ~500 | [9] |

| Cdc7-IN-6 | Cdc7 | 4 | - | - | [6] |

Note: IC50 (half-maximal inhibitory concentration) values in biochemical assays and cellular potency can vary depending on the experimental conditions.

Key Experimental Protocols

The following are detailed methodologies for key experiments used to characterize Cdc7 inhibitors.

In Vitro Kinase Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against purified Cdc7/Dbf4 kinase.

Materials:

-

Recombinant human Cdc7/Dbf4 enzyme

-

MCM2 peptide substrate

-

ATP (Adenosine triphosphate)

-

Kinase assay buffer

-

Test compound (e.g., this compound)

-

96-well plates

-

Plate reader for luminescence or radioactivity detection

Protocol:

-

Prepare serial dilutions of the test compound in DMSO.

-

In a 96-well plate, add the test compound, recombinant Cdc7/Dbf4 kinase, and the MCM2 substrate to the kinase reaction buffer.

-

Initiate the kinase reaction by adding a solution of ATP. For radiometric assays, [γ-³²P]ATP is used. For luminescence-based assays (e.g., Kinase-Glo®), non-labeled ATP is used.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction. For radiometric assays, this is typically done by adding a stop solution and spotting the mixture onto phosphocellulose paper, followed by washing and scintillation counting. For luminescence-based assays, the Kinase-Glo® reagent is added to measure the remaining ATP.

-

The amount of phosphorylated substrate (or consumed ATP) is measured.

-

The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cell Proliferation Assay

Objective: To determine the effect of a Cdc7 inhibitor on the growth and viability of cancer cell lines.

Materials:

-

Cancer cell lines (e.g., HCT116, COLO 205)

-

Cell culture medium and supplements (e.g., FBS, antibiotics)

-

Test compound (e.g., this compound)

-

96-well cell culture plates

-

Cell viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin)

-

Plate reader (luminometer, spectrophotometer, or fluorometer)

Protocol:

-

Seed cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Treat the cells with a serial dilution of the test compound for a specified period (e.g., 72 hours).

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time to allow for signal development.

-

Measure the signal (luminescence, absorbance, or fluorescence) using a plate reader.

-

Calculate the percentage of cell growth inhibition relative to vehicle-treated control cells.

-

The GI50 (half-maximal growth inhibition) or IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and using a non-linear regression model.

Visualizing Signaling Pathways and Experimental Workflows

To better understand the mechanism of action and experimental approaches, the following diagrams are provided.

Caption: Cdc7 signaling pathway in DNA replication initiation.

Caption: Workflow for efficacy testing of Cdc7 inhibitors.

Conclusion

This compound, as a potent inhibitor of Cdc7 kinase, holds promise as a therapeutic agent in oncology. The targeted inhibition of Cdc7 disrupts the fundamental process of DNA replication initiation, leading to selective cytotoxicity in cancer cells. While detailed public data on this compound is emerging, the extensive research on other Cdc7 inhibitors provides a solid framework for understanding its mechanism of action and for designing further preclinical and clinical investigations. The experimental protocols and pathway diagrams presented in this guide offer a robust foundation for researchers and drug development professionals working on this important class of anti-cancer agents.

References

- 1. CDC7 inhibition induces replication stress-mediated aneuploid cells with an inflammatory phenotype sensitizing tumors to immune checkpoint blockade - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Discovery of a potent and selective cell division cycle 7 inhibitor from 6-(3-fluoropyridin-4-yl)thieno[3,2-d]pyrimidin-4(3H)-one derivatives as an orally active antitumor agent - PMC [pmc.ncbi.nlm.nih.gov]

- 4. WO2018158898A1 - Method of predicting effects of cdc7 inhibitor - Google Patents [patents.google.com]

- 5. WO2019165473A1 - Methods of treatment of cancer comprising cdc7 inhibitors - Google Patents [patents.google.com]

- 6. Drug design with Cdc7 kinase: a potential novel cancer therapy target - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. A CDC7 inhibitor sensitizes DNA-damaging chemotherapies by suppressing homologous recombination repair to delay DNA damage recovery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. CDC7 Inhibition Potentiates Antitumor Efficacy of PARP Inhibitor in Advanced Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Cdc7-IN-5 in DNA Replication: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cell division cycle 7 (Cdc7) kinase is a serine-threonine kinase that plays a crucial, evolutionarily conserved role in the initiation of DNA replication.[1][2] Its activity is essential for the transition from the G1 to the S phase of the cell cycle, making it a critical regulator of cellular proliferation.[3] Overexpression of Cdc7 has been observed in a wide range of human cancers and is often correlated with poor clinical outcomes, positioning it as a compelling therapeutic target for oncology drug development.[3][4]

This technical guide provides an in-depth overview of the role of Cdc7 inhibitors in DNA replication, with a focus on the core principles and methodologies relevant to their preclinical characterization. While the specific compound Cdc7-IN-5 has been identified as a potent Cdc7 kinase inhibitor, extensive public data regarding its specific biological activity and detailed experimental protocols are limited.[5] Therefore, this guide will utilize the well-characterized, potent, and selective Cdc7 inhibitor, TAK-931 (Simurosertib) , as a representative example to illustrate the key concepts, quantitative data, and experimental methodologies.[2][6]

The Central Role of Cdc7 in DNA Replication Initiation

The initiation of DNA replication is a tightly regulated process to ensure the faithful duplication of the genome once per cell cycle. Cdc7, in complex with its regulatory subunit Dbf4 (forming the Dbf4-dependent kinase, or DDK complex), is a key orchestrator of this process.[7] The primary and most critical substrate of the DDK complex is the minichromosome maintenance (MCM) 2-7 complex, which is the catalytic core of the replicative helicase.[7]

Cdc7 phosphorylates multiple subunits of the MCM complex, particularly Mcm2, Mcm4, and Mcm6.[8] This phosphorylation event is a prerequisite for the recruitment of other essential replication factors, including Cdc45 and the GINS complex, to form the active CMG (Cdc45-MCM-GINS) helicase.[8] The activated CMG complex then unwinds the DNA at replication origins, allowing for the loading of DNA polymerases and the commencement of DNA synthesis.[8]

Inhibition of Cdc7 kinase activity prevents the phosphorylation of the MCM complex, thereby blocking the initiation of DNA replication.[3] This leads to an S-phase arrest. In cancer cells, which are often highly dependent on efficient DNA replication and may have compromised cell cycle checkpoints, Cdc7 inhibition can induce replication stress, DNA damage, and ultimately, apoptosis.[3][9] Notably, normal cells can often tolerate transient Cdc7 inhibition by arresting in the G1 phase, providing a potential therapeutic window for cancer treatment.[9]

Quantitative Data for the Representative Cdc7 Inhibitor: TAK-931

The potency and efficacy of Cdc7 inhibitors are determined through a series of in vitro biochemical and cell-based assays. The following tables summarize the quantitative data for the representative Cdc7 inhibitor, TAK-931.

Table 1: Biochemical Potency of TAK-931

| Target | Assay Type | IC50 (nM) | Mechanism of Action | Reference |

| Cdc7/Dbf4 | Enzymatic Kinase Assay | <0.3 | ATP-competitive | [6] |

Table 2: Cellular Proliferation Activity of TAK-931 in Various Cancer Cell Lines

| Cell Line | Cancer Type | GI50 (nM) | Reference |

| COLO205 | Colorectal | 85 | [10] |

| RKO | Colorectal | 818 | [10] |

| SW948 | Colorectal | Not specified | [10] |

| PANC-1 | Pancreatic | Not specified | [10] |

| Median GI50 across 246 cell lines | Various | 407.4 | [10] |

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments cited for the characterization of Cdc7 inhibitors like TAK-931.

Cdc7/Dbf4 Biochemical Kinase Assay (Luminescence-Based)

Objective: To determine the in vitro half-maximal inhibitory concentration (IC50) of a test compound against the purified Cdc7/Dbf4 kinase complex. This assay measures the amount of ADP produced, which is directly proportional to kinase activity.

Materials:

-

Recombinant human Cdc7/Dbf4 enzyme complex

-

Kinase substrate (e.g., a synthetic peptide)

-

ATP

-

Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 1 mM DTT)

-

Test compound (e.g., TAK-931) serially diluted in DMSO

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar

-

White, opaque 96-well or 384-well assay plates

-

Luminometer

Procedure:

-

Compound Preparation: Prepare a series of dilutions of the test compound in DMSO. A typical starting concentration might be 10 mM, with subsequent 3-fold or 10-fold serial dilutions.

-

Reaction Setup:

-

Add 2.5 µL of the serially diluted test compound or vehicle (DMSO) to the wells of the assay plate.

-

Prepare a master mix containing the kinase assay buffer, ATP (at a concentration near the Km for Cdc7, if known), and the kinase substrate.

-

Add 5 µL of the master mix to each well.

-

-

Enzyme Addition and Kinase Reaction:

-

Prepare a solution of the Cdc7/Dbf4 enzyme in kinase assay buffer. The optimal enzyme concentration should be determined empirically to ensure the reaction is in the linear range.

-

Initiate the reaction by adding 2.5 µL of the diluted Cdc7/Dbf4 enzyme to each well. For the "no enzyme" control, add 2.5 µL of kinase assay buffer.

-

-

Incubation: Incubate the plate at 30°C for 60 minutes.

-

ADP Detection:

-

Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate at room temperature for 40 minutes.

-

Add 20 µL of Kinase Detection Reagent to each well to convert the ADP produced to ATP and generate a luminescent signal.

-

Incubate at room temperature for another 30-60 minutes.

-

-

Data Acquisition and Analysis:

-

Measure the luminescence in each well using a luminometer.

-

Subtract the background luminescence (from the "no enzyme" control wells).

-

Calculate the percentage of inhibition for each compound concentration relative to the vehicle control (0% inhibition) and the "no enzyme" control (100% inhibition).

-

Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Cell Proliferation Assay (MTT Assay)

Objective: To determine the half-maximal growth inhibitory concentration (GI50) of a test compound on a panel of cancer cell lines. This assay measures the metabolic activity of the cells, which is an indicator of cell viability and proliferation.

Materials:

-

Cancer cell lines of interest (e.g., COLO205, HeLa)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and antibiotics)

-

Test compound (e.g., TAK-931)

-

96-well clear-bottom cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

-

Microplate spectrophotometer

Procedure:

-

Cell Seeding:

-

Harvest exponentially growing cells and determine the cell concentration.

-

Seed the cells into 96-well plates at an appropriate density (e.g., 1,000-10,000 cells per well in 100 µL of medium). The optimal seeding density should be determined for each cell line to ensure logarithmic growth during the assay period.

-

Incubate the plates overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compound in complete cell culture medium.

-

Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with the same percentage of DMSO as the highest drug concentration) and a blank control (medium only).

-

Incubate the plates for 72 hours at 37°C and 5% CO2.

-

-

MTT Addition and Incubation:

-

After the 72-hour incubation, add 10 µL of MTT solution to each well.

-

Incubate the plate for an additional 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.

-

-

Formazan Solubilization:

-

Carefully remove the medium containing MTT.

-

Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Gently shake the plate for 5-10 minutes to ensure complete dissolution.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.

-

Subtract the absorbance of the blank wells from all other readings.

-

Calculate the percentage of growth inhibition relative to the vehicle-treated control cells.

-

Plot the percentage of inhibition against the logarithm of the compound concentration and determine the GI50 value using a non-linear regression model.[11]

-

Mandatory Visualizations

Signaling Pathway Diagram

Caption: Cdc7 signaling pathway in DNA replication initiation.

Experimental Workflow Diagram

Caption: Experimental workflow for Cdc7 inhibitor characterization.

Logical Relationship Diagram

Caption: Logical cascade of Cdc7 inhibition in cancer cells.

References

- 1. benchchem.com [benchchem.com]

- 2. Molecular mechanism and potential target indication of TAK-931, a novel CDC7-selective inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Facebook [cancer.gov]

- 4. Targeting DNA Replication before it Starts: Cdc7 as a Therapeutic Target in p53-Mutant Breast Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Cdc7 kinase complex: a key regulator in the initiation of DNA replication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. atcc.org [atcc.org]

The Critical Role of Cdc7 Inhibition in Cell Cycle Progression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cell division cycle 7 (Cdc7) kinase is a pivotal serine-threonine kinase that governs the initiation of DNA replication, a fundamental process for cellular proliferation. Its heightened expression in a multitude of cancer types, coupled with the profound reliance of tumor cells on unabated DNA synthesis, has positioned Cdc7 as a compelling therapeutic target in oncology. This technical guide provides a comprehensive examination of the mechanism of action of Cdc7 inhibitors and their impact on cell cycle progression. While specific data for "Cdc7-IN-5" is not publicly available, this document will focus on the well-characterized and clinically evaluated Cdc7 inhibitor, TAK-931 (Simurosertib) , as a representative agent. The principles, experimental methodologies, and cellular consequences detailed herein are broadly applicable to potent and selective Cdc7 inhibitors. This guide offers in-depth experimental protocols, quantitative data summaries, and visual representations of key cellular pathways to support research and development efforts in this promising area of cancer therapeutics.

The Cdc7 Kinase: A Gatekeeper of S Phase Entry

Cdc7, in concert with its regulatory subunit Dbf4 (Dumbbell former 4), forms the active Dbf4-dependent kinase (DDK) complex.[1] The canonical function of DDK is the phosphorylation of the minichromosome maintenance (MCM) complex (MCM2-7), which is the catalytic core of the replicative helicase.[2][3] This phosphorylation event is an indispensable step for the initiation of DNA replication at origins of replication during the S phase of the cell cycle.[4]

The overexpression of Cdc7 is a common feature in a variety of human cancers, and elevated levels often correlate with poor prognosis.[4] This, combined with the heightened dependency of cancer cells on robust DNA replication, makes Cdc7 an attractive target for therapeutic intervention.[4]

Mechanism of Action of Cdc7 Inhibitors

Cdc7 inhibitors, including TAK-931, are typically ATP-competitive small molecules that bind to the active site of the Cdc7 kinase, thereby preventing the phosphorylation of its substrates.[4] The primary and most critical consequence of Cdc7 inhibition is the failure to activate the MCM helicase, which leads to a halt in the firing of new replication origins.[4] This results in replication stress, characterized by stalled replication forks.[4] In cancer cells, which frequently harbor defects in their cell cycle checkpoints, this replication stress can escalate to DNA damage, cell cycle arrest, and ultimately, apoptosis.[3][4] In contrast, normal, non-transformed cells with intact p53 pathways tend to undergo a reversible G1 phase arrest in response to Cdc7 inhibition, providing a potential therapeutic window.[1]

Quantitative Data on Cdc7 Inhibition

The potency of Cdc7 inhibitors is quantified through various in vitro and in vivo studies. The following tables summarize key quantitative data for representative Cdc7 inhibitors, with a focus on TAK-931.

Table 1: In Vitro Potency of Representative Cdc7 Inhibitors

| Inhibitor | Assay Type | Target/Cell Line | IC50/GI50 | Reference |

| TAK-931 | Biochemical | Cdc7 Kinase | < 0.3 nM | [5] |

| TAK-931 | Cell Growth | COLO205 | 300 nM (GI50) | [6] |

| XL413 | Biochemical | Cdc7 Kinase | 3.4 nM | [7] |

| XL413 | Cell Viability | H69-AR (Chemo-resistant SCLC) | 416.8 µM | [4] |

| PHA-767491 | Biochemical | Cdc7 Kinase | 10 nM | [8] |

| SGR-2921 | Cell Proliferation | AML Patient Samples (TP53 mutant) | Potent Activity | [9] |

Table 2: In Vivo Efficacy of TAK-931 in Xenograft Models

| Model Type | Cancer Type | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference |

| Xenograft | Colorectal (COLO205) | 50 mg/kg, p.o., bid | Significant | [5][10] |

| PDX | Pancreatic | Not Specified | Significant | [11] |

| Syngeneic Allograft | Plasmacytoma (J558) | Not Specified | Significant | [12] |

Signaling Pathways and Experimental Workflows

Visualizing the intricate signaling networks and experimental procedures is crucial for a comprehensive understanding of Cdc7 inhibition.

Detailed Experimental Protocols

In Vitro Cdc7 Kinase Assay (ADP-Glo™ Assay)

This protocol measures the enzymatic activity of Cdc7 by quantifying the amount of ADP produced in the kinase reaction.[13]

Materials:

-

Recombinant human Cdc7/Dbf4 enzyme

-

Kinase substrate (e.g., PDKtide)

-

ATP

-

Kinase Assay Buffer

-

Test inhibitor (e.g., TAK-931)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

White 96-well assay plates

-

Luminometer

Procedure:

-

Prepare serial dilutions of the test inhibitor in the appropriate buffer.

-

In a 96-well plate, add the test inhibitor dilutions. Include positive (no inhibitor) and negative (no enzyme) controls.

-

Prepare a master mix containing the kinase reaction buffer, substrate, and ATP.

-

Add the recombinant Cdc7/Dbf4 enzyme to the master mix.

-

Initiate the kinase reaction by adding the enzyme/substrate/ATP master mix to each well.

-

Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

-

Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.

-

Incubate at room temperature for 40 minutes.

-

Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Incubate at room temperature for 30 minutes.

-

Measure the luminescence in each well using a luminometer.

-

Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value using a dose-response curve.

Cell Viability Assay (CellTiter-Glo® Assay)

This assay determines the effect of a Cdc7 inhibitor on the viability of cancer cell lines.[14]

Materials:

-

Cancer cell line of interest (e.g., COLO-205)

-

Complete cell culture medium

-

Test inhibitor (e.g., TAK-931)

-

96-well cell culture plates

-

CellTiter-Glo® Luminescent Cell Viability Assay (Promega)

-

Luminometer

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of the test inhibitor in cell culture medium.

-

Treat the cells with the inhibitor dilutions and a vehicle control.

-

Incubate the plate for a specified duration (e.g., 72 hours).

-

Equilibrate the plate to room temperature.

-

Add CellTiter-Glo® Reagent to each well.

-

Mix on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 or IC50 value.

Cell Cycle Analysis by Flow Cytometry

This protocol analyzes the distribution of cells in different phases of the cell cycle based on their DNA content.[15]

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Test inhibitor (e.g., TAK-931)

-

Phosphate-buffered saline (PBS)

-

Cold 70% ethanol

-

Propidium Iodide (PI)/RNase A staining solution

Procedure:

-

Seed cells and treat with the test inhibitor for the desired time.

-

Harvest both adherent and floating cells and wash with PBS.

-

Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while vortexing gently.

-

Incubate at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS to remove the ethanol.

-

Resuspend the cells in PI/RNase A staining solution and incubate in the dark at room temperature for 30 minutes.

-

Analyze the stained cells using a flow cytometer.

-

Use cell cycle analysis software to quantify the percentage of cells in G1, S, and G2/M phases.

In Vivo Tumor Xenograft Efficacy Study

This protocol outlines a study to assess the anti-tumor activity of a Cdc7 inhibitor in an immunodeficient mouse model.[5][16]

Materials:

-

Human cancer cell line (e.g., COLO205)

-

Immunocompromised mice (e.g., BALB/c nude mice)

-

Test inhibitor (e.g., TAK-931)

-

Appropriate vehicle for drug formulation

-

Matrigel (optional)

-

Calipers

Procedure:

-

Subcutaneously implant human cancer cells into the flank of the mice.

-

Monitor tumor growth until tumors reach a predetermined size (e.g., 100-150 mm³).

-

Randomize mice into treatment and control groups.

-

Administer the test inhibitor and vehicle control according to the specified dosing regimen (e.g., oral gavage, daily).

-

Measure tumor volume and animal body weight regularly (e.g., twice weekly).

-

At the end of the study, euthanize the animals and excise the tumors for further analysis.

-

Calculate the Tumor Growth Inhibition (TGI) to evaluate the antitumor efficacy.

Conclusion and Future Directions

The inhibition of Cdc7 kinase represents a promising and selective strategy for the treatment of cancer. The profound dependence of tumor cells on this key regulator of DNA replication initiation provides a clear therapeutic rationale. As demonstrated by the extensive preclinical and emerging clinical data for inhibitors like TAK-931, targeting Cdc7 leads to replication stress, cell cycle arrest, and apoptosis in cancer cells.[11][17] The detailed experimental protocols and quantitative data presented in this guide provide a robust framework for the continued investigation and development of novel Cdc7 inhibitors. Future research will likely focus on identifying predictive biomarkers to select patient populations most likely to respond to Cdc7 inhibition and exploring rational combination therapies to overcome resistance and enhance therapeutic efficacy.[12][18]

References

- 1. benchchem.com [benchchem.com]

- 2. What are CDC7 modulators and how do they work? [synapse.patsnap.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. Targeting cell division cycle 7 kinase: a new approach for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ashpublications.org [ashpublications.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Molecular mechanism and potential target indication of TAK-931, a novel CDC7-selective inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. aacrjournals.org [aacrjournals.org]

- 13. promega.com [promega.com]

- 14. benchchem.com [benchchem.com]

- 15. cancer.wisc.edu [cancer.wisc.edu]

- 16. benchchem.com [benchchem.com]

- 17. Safety, Tolerability, and Pharmacokinetics of TAK-931, a Cell Division Cycle 7 Inhibitor, in Patients with Advanced Solid Tumors: A Phase I First-in-Human Study - PMC [pmc.ncbi.nlm.nih.gov]

- 18. CDC7 Inhibition Potentiates Antitumor Efficacy of PARP Inhibitor in Advanced Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]

The Rise of Cdc7 Inhibition in Oncology: A Technical Guide to Cdc7-IN-5 and the Broader Therapeutic Landscape

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cell division cycle 7 (Cdc7) kinase has emerged as a compelling therapeutic target in oncology due to its critical role in the initiation of DNA replication and its frequent overexpression in a multitude of human cancers. The inhibition of Cdc7 presents a promising strategy to exploit the replicative stress inherent in tumor cells, leading to selective cancer cell death while sparing normal tissues. This technical guide provides an in-depth overview of Cdc7 as a therapeutic target, with a specific focus on the potent inhibitor Cdc7-IN-5 . Due to the limited availability of public data on this compound, this document will also draw upon data from the well-characterized, clinically evaluated inhibitor TAK-931 to illustrate the broader principles of Cdc7 inhibition, including detailed experimental protocols and in vivo efficacy. This guide aims to serve as a comprehensive resource for professionals in the field of cancer drug development.

Introduction: Cdc7 Kinase as a Prime Target in Cancer Therapy

Cell division cycle 7 (Cdc7) is a serine/threonine kinase that, in conjunction with its regulatory subunit Dbf4, forms the active Dbf4-dependent kinase (DDK) complex.[1][2] The DDK complex is indispensable for the G1/S transition of the cell cycle, where it plays a pivotal role in initiating DNA replication.[3] Its primary substrate is the minichromosome maintenance (MCM) complex (MCM2-7), the core component of the replicative helicase.[4][5] Phosphorylation of MCM subunits by Cdc7 is the critical trigger for the recruitment of other replication factors, leading to the unwinding of DNA at replication origins and the commencement of DNA synthesis.[1][6]

Many human cancers exhibit elevated levels of Cdc7, which often correlates with aggressive tumor phenotypes and poor prognosis.[7] This overexpression, combined with the inherent replication stress and compromised DNA damage response pathways in cancer cells, creates a state of dependency on Cdc7 for survival.[8] Inhibition of Cdc7 disrupts S-phase progression, leading to an accumulation of DNA damage and, ultimately, p53-independent apoptosis in cancer cells.[8][9] In contrast, normal cells typically respond to Cdc7 inhibition with a reversible G1-phase arrest, providing a clear therapeutic window.[5]

This compound: A Potent and Specific Inhibitor

This compound is a potent, ATP-competitive small molecule inhibitor of Cdc7 kinase.[10] While comprehensive data in the public domain is limited, available information highlights its significant biochemical potency.

Quantitative Data: Biochemical Potency

The inhibitory activity of this compound and other representative Cdc7 inhibitors is summarized below. The data for TAK-931, a compound that has undergone clinical investigation, is included to provide context for the potency of this compound and to serve as a basis for the detailed protocols that follow.

| Inhibitor | Target | Assay Type | IC50 / Kd | Reference |

| This compound | Cdc7 Kinase | Biochemical | 1.49 nM (IC50) | [7] |

| TAK-931 | Cdc7/Dbf4 | Biochemical | <1 nM (IC50) | |

| PHA-767491 | Cdc7/Dbf4 | Biochemical | 10 nM (IC50) | [8][11] |

| XL413 | Cdc7/Dbf4 | Biochemical | 3.4 nM (IC50) | [11] |

| CRT'2199 | Cdc7 | Biochemical | 4 nM (IC50) |

Note: IC50 values can vary based on specific assay conditions, such as ATP and substrate concentrations. Direct comparison across different studies should be made with caution.

Cellular and In Vivo Data (Illustrated with TAK-931)

Due to the absence of publicly available cellular and in vivo data for this compound, this section presents representative data for TAK-931 to illustrate the expected preclinical profile of a potent Cdc7 inhibitor.

| Inhibitor | Cell Line | Assay Type | IC50 / Effect | Reference |

| TAK-931 | COLO-205 | Cell Proliferation | Potent antiproliferative activity | [11] |

| XL413 | Colo-205 | Cell Proliferation | 2.7 µM (IC50) | [11] |

| PHA-767491 | Multiple | Cell Proliferation | Average 3.17 µM (IC50) | [11] |

| Inhibitor | Model | Dosing | Efficacy (Tumor Growth Inhibition) | Reference |

| TAK-931 | COLO-205 Xenograft | Oral | Significant tumor growth inhibition | [9] |

Signaling Pathways and Experimental Workflows

Cdc7 Signaling Pathway in DNA Replication Initiation

The following diagram illustrates the central role of the Cdc7-Dbf4 (DDK) complex in the initiation of DNA replication and the point of intervention for inhibitors like this compound.

Experimental Workflow for Efficacy Testing

This diagram outlines a typical workflow for evaluating the biochemical and cell-based efficacy of a novel Cdc7 inhibitor.

Detailed Experimental Protocols

The following protocols are representative methodologies for characterizing Cdc7 inhibitors and are based on established procedures in the field.

Protocol 1: In Vitro Cdc7/Dbf4 Biochemical Kinase Assay (Luminescence-Based)

This assay determines the in vitro inhibitory potency (IC50) of a test compound against the purified Cdc7/Dbf4 enzyme complex by measuring ADP production.

Materials:

-

Recombinant human Cdc7/Dbf4 enzyme complex

-

Kinase substrate (e.g., PDKtide)

-

ATP solution (e.g., 500 µM stock)

-

Kinase Assay Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

Test compound (e.g., this compound) serially diluted in DMSO

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

White, opaque 96-well or 384-well assay plates

-

Luminometer

Procedure:

-

Compound Preparation: Prepare a 10-point serial dilution of the test compound in 100% DMSO. Further dilute these stocks in Kinase Assay Buffer to create a 10x working solution. The final DMSO concentration in the assay should not exceed 1%.[12]

-

Reaction Setup:

-

Initiate Reaction:

-

Prepare a solution of the Cdc7/Dbf4 enzyme in Kinase Assay Buffer.

-

Add 10 µL of the diluted enzyme to each well to start the reaction. For "blank" controls, add 10 µL of Kinase Assay Buffer without the enzyme.[12]

-

-

Incubation: Incubate the plate at 30°C for 45-60 minutes.[11]

-

ADP Detection:

-

Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 45 minutes.[12]

-

Add 50 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for another 30-45 minutes.[11]

-

-

Data Acquisition and Analysis:

-

Measure the luminescence in each well using a luminometer.

-

Subtract the "blank" value from all other readings.

-

Calculate the percentage of inhibition relative to the vehicle control (0% inhibition) and no-enzyme control (100% inhibition).

-

Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data using a four-parameter logistic equation to determine the IC50 value.

-

Protocol 2: Cell Proliferation Assay (Luminescence-Based)

This assay measures the effect of a Cdc7 inhibitor on the growth and viability of cancer cell lines to determine its cellular potency (IC50 or GI50).

Materials:

-

Cancer cell lines (e.g., COLO-205, HCT-116)

-

Complete cell culture medium (e.g., RPMI-1640 + 10% FBS)

-

Test compound (e.g., this compound)

-

Sterile, clear-bottom, white-walled 96-well cell culture plates

-

CellTiter-Glo® Luminescent Cell Viability Assay (Promega)

-

Luminometer

Procedure:

-

Cell Seeding:

-

Harvest exponentially growing cells and determine the cell density.

-

Seed cells into 96-well plates at a pre-determined optimal density (e.g., 1,000-5,000 cells/well in 100 µL of medium).

-

Incubate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.[13]

-

-

Compound Treatment:

-

Prepare a serial dilution of the test compound in a complete culture medium from a DMSO stock.

-

Add the diluted compound to the cells. It is common to add 100 µL of 2x compound solution to the 100 µL of medium already in the wells.

-

Include vehicle-treated controls (medium with the same final DMSO concentration).

-

Incubate the plates for 72 hours at 37°C and 5% CO₂.[13]

-

-

Viability Measurement:

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

-

Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions (typically a volume equal to the culture medium volume).

-

Mix contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Data Acquisition and Analysis:

-

Measure the luminescence using a plate reader.

-

Calculate the percentage of cell growth inhibition relative to vehicle-treated control cells.

-

Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50/GI50 value using a non-linear regression model.[13]

-

Protocol 3: In Vivo Tumor Xenograft Efficacy Study

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of a Cdc7 inhibitor in a subcutaneous tumor xenograft model.

Materials:

-

Immunodeficient mice (e.g., athymic nude or NOD-SCID)

-

Cancer cell line (e.g., COLO-205)

-

Matrigel or similar basement membrane matrix

-

Test compound (e.g., this compound or TAK-931)

-

Vehicle formulation (e.g., 0.5% Methylcellulose + 0.2% Tween 80)

-

Dosing equipment (e.g., oral gavage needles)

-

Digital calipers

Procedure:

-

Cell Implantation:

-

Harvest cancer cells during their exponential growth phase.

-

Resuspend cells at a concentration of 5 x 10⁷ cells/mL in a 1:1 mixture of sterile PBS and Matrigel.

-

Subcutaneously inject 0.1 mL of the cell suspension (5 x 10⁶ cells) into the right flank of each mouse.

-

-

Tumor Growth and Grouping:

-

Monitor tumor growth using digital calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.

-

When tumors reach a mean volume of approximately 100-200 mm³, randomize the animals into treatment groups (e.g., n=8-10 mice per group).

-

-

Treatment Administration:

-

Prepare the test compound in the appropriate vehicle.

-

Administer the treatment according to the planned schedule. Example treatment groups:

-

Group 1: Vehicle Control (e.g., oral gavage, daily)

-

Group 2: Test Compound - Low Dose (e.g., 25 mg/kg, oral gavage, daily)

-

Group 3: Test Compound - High Dose (e.g., 50 mg/kg, oral gavage, daily)

-

Group 4: Positive Control (optional, e.g., a standard-of-care agent)

-

-

Continue treatment for a defined period (e.g., 21 days).[9]

-

-

Monitoring and Endpoints:

-

Primary Endpoint: Measure tumor volume 2-3 times per week. The primary efficacy metric is Tumor Growth Inhibition (TGI), calculated at the end of the study.

-

Secondary Endpoints: Record body weight 2-3 times per week as a measure of general toxicity.

-

At the end of the study, tumors may be excised for pharmacodynamic (e.g., p-MCM2) or biomarker analysis.

-

Conclusion

The targeting of Cdc7 kinase represents a highly rational and promising approach in cancer therapy. Potent inhibitors, exemplified by this compound and the clinically-tested TAK-931, have demonstrated the potential to selectively induce cell death in cancer cells by exploiting their inherent replicative stress. The comprehensive data, signaling pathway diagrams, and detailed experimental protocols provided in this guide offer a robust framework for the continued research and development of this important class of anti-cancer agents. A thorough evaluation of biochemical potency, cellular activity, and in vivo efficacy is critical for advancing novel Cdc7 inhibitors toward clinical application and ultimately, improving patient outcomes.

References

- 1. Studies on the IC50 of Trisubstituted Thiazoles as Cdc7 Kinase In...: Ingenta Connect [ingentaconnect.com]

- 2. Cell division cycle 7-related protein kinase - Wikipedia [en.wikipedia.org]

- 3. What are CDC7 inhibitors and how do they work? [synapse.patsnap.com]

- 4. aacrjournals.org [aacrjournals.org]

- 5. aacrjournals.org [aacrjournals.org]

- 6. atlasgeneticsoncology.org [atlasgeneticsoncology.org]

- 7. benchchem.com [benchchem.com]

- 8. Drug design with Cdc7 kinase: a potential novel cancer therapy target - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A CDC7 inhibitor sensitizes DNA-damaging chemotherapies by suppressing homologous recombination repair to delay DNA damage recovery - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. benchchem.com [benchchem.com]

- 12. bpsbioscience.com [bpsbioscience.com]

- 13. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Discovery and Development of Cdc7 Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cell division cycle 7 (Cdc7) kinase is a serine-threonine kinase that plays a crucial role in the initiation of DNA replication and the maintenance of genomic stability.[1] Its overexpression in various cancers has made it a compelling target for anticancer drug development.[2][3] This guide provides a comprehensive overview of the discovery and development of Cdc7 inhibitors, detailing their mechanism of action, key chemical scaffolds, and the experimental protocols used for their characterization. Quantitative data on the potency of representative inhibitors are summarized, and key signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of this promising area of oncology research.

Introduction: The Role of Cdc7 in the Cell Cycle

Cdc7 is a critical regulator of the cell cycle, specifically at the G1/S transition phase.[4] It forms an active complex with its regulatory subunit, Dbf4 (Dumbbell-forming factor 4), to create the Dbf4-dependent kinase (DDK).[5] The primary substrate of the DDK complex is the minichromosome maintenance (MCM) protein complex (MCM2-7), a key component of the pre-replication complex (pre-RC).[5][6]

The phosphorylation of the MCM complex by Cdc7 is an essential step for the initiation of DNA synthesis.[5] This action facilitates the recruitment of other replication factors, leading to the unwinding of DNA and the formation of the replication fork.[1][5] Given this pivotal role, inhibiting Cdc7 can halt DNA replication, leading to cell cycle arrest and, ultimately, apoptosis, particularly in cancer cells that are highly dependent on robust DNA replication.[1][7]

The Rationale for Targeting Cdc7 in Oncology

The development of Cdc7 inhibitors as cancer therapeutics is based on several key observations:

-

Overexpression in Tumors: Cdc7 is frequently overexpressed in a wide range of human cancers, and this overexpression often correlates with poor patient prognosis.[2][8]

-

Selective Targeting of Cancer Cells: Cancer cells, with their high proliferation rates and often compromised DNA damage response pathways, exhibit a heightened dependency on Cdc7 for survival compared to normal cells.[1][7] This provides a therapeutic window for selective targeting.

-

Induction of Replication Stress: Inhibition of Cdc7 leads to the stalling of replication forks, inducing a state of replication stress.[1][9] In cancer cells with defective checkpoint responses, this unresolved stress can lead to genomic instability and cell death.[7]

-

Synergistic Potential: Cdc7 inhibitors have shown potential for enhanced efficacy when used in combination with other DNA-damaging agents or targeted therapies.[1]

Discovery and Development of Key Cdc7 Inhibitors

The journey of discovering and developing Cdc7 inhibitors has led to several promising small molecules, some of which have progressed into clinical trials. These inhibitors primarily act by competing with ATP for the binding pocket of the kinase.[9][10]

Early Generation Inhibitors

One of the first well-characterized Cdc7 inhibitors was PHA-767491 . This compound is a potent inhibitor of Cdc7 with an IC50 of 10 nM.[11] However, it also exhibits activity against Cdk9 (IC50 of 34 nM), making it a dual DDK/Cdk9 inhibitor.[11] While effective at inducing apoptosis in various cancer cell lines, its off-target effects have been a consideration in further development.[11]

Second Generation and Clinical Candidates

Subsequent research focused on developing more selective and potent inhibitors.

-

XL413 (BMS-863233): This inhibitor demonstrates low nanomolar IC50 values against purified Cdc7 kinase.[11][12] However, its efficacy in cell-based assays has been shown to be highly variable across different cancer cell lines, suggesting potential issues with cellular bioavailability.[11]

-

TAK-931: This is one of the most clinically advanced Cdc7 inhibitors, having reached Phase II clinical trials for the treatment of advanced non-hematologic cancers.[8] It has a very potent enzymatic IC50 of less than 0.3 nM.[13]

-

LY3143921 hydrate: An orally administered, ATP-competitive inhibitor that has shown promising pre-clinical anti-cancer activity, particularly in colorectal and squamous non-small cell lung cancers.[10] It has been evaluated in Phase I clinical trials for advanced solid tumors.[8][10]

-

SGR-2921 and TQB3824: These are newer candidates that have entered Phase I clinical trials for various solid and hematologic malignancies.[8]

Quantitative Data on Cdc7 Inhibitors

The following table summarizes the potency of several key Cdc7 inhibitors based on enzymatic and cell-based assays.

| Inhibitor | Target(s) | Enzymatic IC50 (nM) | Cell Proliferation IC50 | Reference(s) |

| TAK-931 | Cdc7 | <0.3 | Varies by cell line | [13] |

| PHA-767491 | Cdc7/Cdk9 | 10 (Cdc7), 34 (Cdk9) | Average 3.17 µM (in a panel of 61 cell lines) | [9][11] |

| XL413 (BMS-863233) | Cdc7 | 22.7 | 1.1 µM (Colo-205), 22.9 µM (HCC1954) | [9][11][12] |

| CRT'2199 | Cdc7 | 4 | Potent, dose-dependent tumor inhibition in xenograft models | [12] |

Note: IC50 values can vary depending on the specific assay conditions, such as ATP concentration and the substrate used. Direct comparisons between different studies should be made with caution.[12]

Key Experimental Protocols

The characterization of Cdc7 inhibitors relies on a set of standardized biochemical and cell-based assays.

In Vitro Cdc7/Dbf4 Biochemical Kinase Assay (Luminescence-Based)

This assay is fundamental for determining the in vitro inhibitory potency (IC50) of a compound against the purified Cdc7/Dbf4 enzyme complex.[9]

Objective: To measure the half-maximal inhibitory concentration (IC50) of a test compound against Cdc7 kinase activity.

Methodology:

-

Materials: Recombinant human Cdc7/Dbf4 enzyme complex, a suitable kinase substrate (e.g., PDKtide), ATP, kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA), and a detection reagent such as ADP-Glo™.[5][9]

-

Procedure:

-

Prepare serial dilutions of the test inhibitor.

-

In a 96- or 384-well plate, add the test compound, the Cdc7/Dbf4 enzyme, and the substrate.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at 30°C for a defined period (e.g., 45-60 minutes).[5][9]

-

Stop the reaction and measure the amount of ADP produced, which is proportional to kinase activity, using a luminescence-based detection system like ADP-Glo™.[5]

-

-

Data Analysis: The percentage of kinase inhibition is calculated for each inhibitor concentration, and the IC50 value is determined by fitting the data to a dose-response curve.[13]

Cell Proliferation Assay

This assay assesses the effect of a Cdc7 inhibitor on the growth and viability of cancer cell lines.

Objective: To determine the concentration of the inhibitor that causes 50% growth inhibition (GI50 or IC50) in cancer cells.

Methodology:

-

Materials: Cancer cell lines of interest, cell culture medium, fetal bovine serum (FBS), antibiotics, and a cell viability reagent (e.g., CellTiter-Glo®, MTT).

-

Procedure:

-

Seed cancer cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of the Cdc7 inhibitor.

-

Incubate for a period that allows for multiple cell divisions (e.g., 72 hours).

-

Add a cell viability reagent and measure the signal (e.g., luminescence or absorbance) using a plate reader.

-

-

Data Analysis: The signal is normalized to untreated controls, and the GI50/IC50 value is calculated from the resulting dose-response curve.

Visualizing Cdc7 Signaling and Experimental Workflows

Signaling Pathways

The following diagrams illustrate the central role of Cdc7 in the cell cycle and the consequences of its inhibition.

Caption: The Cdc7-Dbf4 signaling pathway in DNA replication initiation and its inhibition.

Experimental Workflow

The diagram below outlines the general workflow for the discovery and preclinical development of a novel Cdc7 inhibitor.

Caption: A generalized workflow for the discovery and preclinical development of Cdc7 inhibitors.

Future Perspectives and Conclusion

References

- 1. What are CDC7 inhibitors and how do they work? [synapse.patsnap.com]

- 2. atlasgeneticsoncology.org [atlasgeneticsoncology.org]

- 3. Cdc7 kinase - a new target for drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Small-molecule Articles | Smolecule [smolecule.com]

- 5. benchchem.com [benchchem.com]

- 6. Cell division cycle 7-related protein kinase - Wikipedia [en.wikipedia.org]

- 7. Drug design with Cdc7 kinase: a potential novel cancer therapy target - PMC [pmc.ncbi.nlm.nih.gov]

- 8. biospace.com [biospace.com]

- 9. benchchem.com [benchchem.com]

- 10. ascopubs.org [ascopubs.org]

- 11. The Potent Cdc7-Dbf4 (DDK) Kinase Inhibitor XL413 Has Limited Activity in Many Cancer Cell Lines and Discovery of Potential New DDK Inhibitor Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. businesswire.com [businesswire.com]

Unraveling the Biological Activity of Cdc7 Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available information and specific quantitative data for the compound designated "Cdc7-IN-5" are limited. This technical guide will therefore focus on the well-characterized biological activities of other potent and selective Cell Division Cycle 7 (Cdc7) kinase inhibitors as representative examples. The principles, experimental methodologies, and biological consequences described herein are broadly applicable to this class of compounds.

Executive Summary

Cell Division Cycle 7 (Cdc7) kinase is a critical regulator of DNA replication initiation, making it a compelling target for the development of novel anticancer therapeutics.[1] Its overexpression in a wide array of human tumors, combined with the profound reliance of cancer cells on robust DNA replication, has driven the discovery of potent and selective Cdc7 inhibitors.[1][2] These inhibitors typically function by competing with ATP for binding to the kinase, thereby preventing the phosphorylation of its key substrate, the minichromosome maintenance (MCM) complex.[2][3] This action halts the initiation of DNA replication, leading to S-phase arrest, replication stress, and ultimately, apoptotic cell death in cancer cells.[4][5][6] This guide provides an in-depth overview of the biological activity of Cdc7 inhibitors, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways and experimental workflows.

Quantitative Data on Representative Cdc7 Inhibitors

The potency of Cdc7 inhibitors is a critical determinant of their therapeutic potential. This is typically quantified by their half-maximal inhibitory concentration (IC50) in biochemical assays and their anti-proliferative effects in cell-based assays. The following table summarizes the in vitro efficacy of several well-characterized Cdc7 inhibitors.

| Inhibitor | Target(s) | IC50 (nM) [Enzymatic Assay] | Cell-based Potency | Reference(s) |

| TAK-931 | Cdc7 | <0.3 | Potent anti-proliferative activity in various cancer cell lines | [7] |

| PHA-767491 | Cdc7/Cdk9 | 10 (Cdc7) | Induces apoptosis in multiple cancer cell lines | [7] |

| XL413 (BMS-863233) | Cdc7 | Low nanomolar | Improves chemotherapeutic efficacy in resistant SCLC cells | [7][8] |

| NMS-354 | Cdc7 | 3 | Potent in blocking proliferation and inducing apoptosis in a broad panel of cancer cell lines with IC50 values in the submicromolar range. | [2] |

| Compound #5 (Roche) | Cdc7 | Ki of 2 nM | High selectivity against a panel of 11 kinases. | [2] |

| Compound #6 (Novartis) | Cdc7 | 5 | Potent inhibitor of Cdc7. | [2] |

Note: IC50 values can vary depending on the specific assay conditions, such as ATP concentration and the substrate used. Direct comparison of values between different studies should be made with caution.[7]

Signaling Pathways and Experimental Workflows

To elucidate the mechanism of action of Cdc7 inhibitors, it is essential to understand the signaling pathway in which Cdc7 operates and the experimental workflows used to assess inhibitor activity.

Caption: Cdc7 signaling pathway in DNA replication and its inhibition.

References

- 1. atlasgeneticsoncology.org [atlasgeneticsoncology.org]

- 2. Drug design with Cdc7 kinase: a potential novel cancer therapy target - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. aacrjournals.org [aacrjournals.org]

- 5. What are CDC7 inhibitors and how do they work? [synapse.patsnap.com]

- 6. aacrjournals.org [aacrjournals.org]

- 7. benchchem.com [benchchem.com]

- 8. Identifying CDC7 as a synergistic target of chemotherapy in resistant small-cell lung cancer via CRISPR/Cas9 screening - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of Cdc7-IN-5 on S Phase Entry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cell division cycle 7 (Cdc7) kinase is a critical regulator of the initiation of DNA replication and a key component of the cell cycle machinery. Its role in activating the minichromosome maintenance (MCM) complex makes it an essential gatekeeper for entry into the S phase. Consequently, Cdc7 has emerged as a compelling therapeutic target in oncology. This technical guide provides an in-depth analysis of the effect of Cdc7 inhibition on S phase entry, with a focus on the potent inhibitor Cdc7-IN-5. While specific quantitative data for this compound is not extensively available in the public domain, this guide will leverage data from other well-characterized Cdc7 inhibitors to illustrate the core principles and experimental methodologies. We will delve into the molecular mechanisms, present relevant data in a structured format, provide detailed experimental protocols, and visualize key pathways and workflows.

The Role of Cdc7 in S Phase Initiation

The transition from the G1 to the S phase of the cell cycle is a tightly regulated process that ensures the fidelity of DNA replication. A pivotal event in this transition is the formation of the pre-replicative complex (pre-RC) at origins of replication during G1. The pre-RC consists of the origin recognition complex (ORC), Cdc6, Cdt1, and the MCM2-7 helicase complex.

For DNA replication to commence, the pre-RC must be activated, a process driven by two key kinases: Cyclin-Dependent Kinases (CDKs) and Cdc7.[1][2] Cdc7, in conjunction with its regulatory subunit Dbf4, forms the active Dbf4-dependent kinase (DDK) complex.[3] The primary and most critical substrate of DDK is the MCM complex.[1][3] Phosphorylation of multiple MCM subunits, particularly MCM2, by Cdc7 is the crucial trigger for the recruitment of other replication factors, including Cdc45 and the GINS complex, to form the active CMG (Cdc45-MCM-GINS) helicase.[1][3] The CMG helicase then unwinds the DNA, allowing the replication machinery to access the template strands and initiate DNA synthesis.[2][4]

Mechanism of Action of this compound and Other Cdc7 Inhibitors

This compound is a potent inhibitor of Cdc7 kinase.[1][5] Like many other kinase inhibitors, it is predicted to be an ATP-competitive inhibitor, binding to the ATP-binding pocket of Cdc7 and preventing the transfer of phosphate groups to its substrates.[3] By inhibiting the catalytic activity of Cdc7, this compound effectively blocks the phosphorylation of the MCM complex. This inhibition prevents the activation of the replicative helicase, thereby stalling the initiation of DNA replication and leading to an arrest at the G1/S boundary or in early S phase.[6]

Quantitative Data on Cdc7 Inhibition

While specific inhibitory concentrations for this compound are not publicly available, the following table summarizes the activity of other well-characterized Cdc7 inhibitors to provide a comparative context for potency.

| Inhibitor Name | Target(s) | IC50 (Enzymatic Assay) | Cell Proliferation GI50 | Reference(s) |

| PHA-767491 | Cdc7, Cdk9 | 10 nM | Varies by cell line | [7] |

| TAK-931 | Cdc7 | <0.3 nM | Varies by cell line | [3] |

| XL413 | Cdc7 | Not reported | Varies by cell line | [8] |

| CRT'2199 | Cdc7 | 4 nM | Not reported | [9] |

Note: IC50 and GI50 values are dependent on specific assay conditions and cell lines used and should be compared with caution.

Signaling Pathways and Experimental Workflows

To visually represent the critical role of Cdc7 and the experimental approach to studying its inhibitors, the following diagrams are provided.

Caption: Cdc7 signaling pathway in the initiation of DNA replication.

Caption: Experimental workflow for assessing the effect of this compound.

Detailed Experimental Protocols

The following are detailed protocols for key experiments used to evaluate the effect of Cdc7 inhibitors on S phase entry.

Cell Synchronization at the G1/S Boundary

Objective: To enrich a population of cells in the G1 phase prior to treatment with a Cdc7 inhibitor.

Method: Serum Starvation and Release

-

Cell Seeding: Plate cells (e.g., HeLa, U2OS) at a density that will not exceed 70-80% confluency at the end of the experiment.

-

Starvation: Once cells have adhered, replace the complete growth medium with a serum-free or low-serum (0.1-0.5% FBS) medium.

-

Incubation: Incubate the cells in the serum-free/low-serum medium for 24-48 hours to induce G1 arrest.

-

Release: To release the cells from the G1 block, replace the starvation medium with a complete growth medium containing serum. At the same time, add the Cdc7 inhibitor (e.g., this compound) or vehicle control.

-

Time Points: Harvest cells at various time points after release (e.g., 0, 4, 8, 12, 16, 24 hours) for downstream analysis.

Cell Cycle Analysis by Flow Cytometry

Objective: To determine the distribution of cells in different phases of the cell cycle following treatment with a Cdc7 inhibitor.

Materials:

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

Protocol:

-

Harvesting: Harvest cells by trypsinization, and collect the cell suspension.

-

Washing: Wash the cells once with cold PBS.

-

Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.

-

Staining: Centrifuge the fixed cells and wash once with PBS. Resuspend the cell pellet in PI staining solution.

-

Incubation: Incubate the cells at 37°C for 30 minutes in the dark.

-

Analysis: Analyze the samples on a flow cytometer. The DNA content will be used to quantify the percentage of cells in G1, S, and G2/M phases. A block in S phase entry will be observed as an accumulation of cells in G1.

Western Blotting for Phospho-MCM2

Objective: To assess the direct inhibitory effect of a Cdc7 inhibitor on its primary substrate, MCM2.

Materials:

-

RIPA buffer with protease and phosphatase inhibitors

-

Protein quantification assay (e.g., BCA)

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies: anti-phospho-MCM2 (Ser40/41), anti-total-MCM2, anti-GAPDH (loading control)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Protocol:

-

Lysis: Lyse harvested cells in RIPA buffer.

-

Quantification: Determine the protein concentration of the lysates.

-

Electrophoresis: Separate equal amounts of protein by SDS-PAGE.

-

Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system. A decrease in the phospho-MCM2 signal relative to total MCM2 will indicate Cdc7 inhibition.

Conclusion

This compound, as a potent inhibitor of Cdc7 kinase, is a valuable tool for studying the intricacies of S phase entry and holds potential as a therapeutic agent. By preventing the phosphorylation of the MCM complex, Cdc7 inhibitors effectively halt the initiation of DNA replication, leading to cell cycle arrest. The experimental protocols and conceptual frameworks provided in this guide offer a comprehensive approach for researchers and drug developers to investigate the effects of this compound and other inhibitors in this class, ultimately advancing our understanding of cell cycle control and cancer therapeutics.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. benchchem.com [benchchem.com]

- 4. A CDC7 inhibitor sensitizes DNA-damaging chemotherapies by suppressing homologous recombination repair to delay DNA damage recovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound Datasheet DC Chemicals [dcchemicals.com]

- 6. benthamdirect.com [benthamdirect.com]